molecular formula C18H39N B12049932 N-Octyldecylamine CAS No. 50602-85-2

N-Octyldecylamine

Cat. No.: B12049932
CAS No.: 50602-85-2
M. Wt: 269.5 g/mol
InChI Key: UBBUHNHUKKIQAW-UHFFFAOYSA-N
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Description

N-Octyldecylamine: is a long-chain primary alkylamine with the molecular formula C18H39N 1-Aminooctadecane or Stearylamine . This compound is characterized by its hydrophobic nature and is commonly used as a surface modifier in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Octyldecylamine can be synthesized through the hydrogenation of nitriles or the reduction of fatty nitriles. The reaction typically involves the use of hydrogen gas in the presence of a catalyst such as nickel or palladium under high pressure and temperature .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of octadecanenitrile. The process involves the use of a hydrogenation reactor where the nitrile is converted to the corresponding amine under controlled conditions of temperature and pressure .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

N-Octyldecylamine exerts its effects primarily through its hydrophobic interactions with other molecules. It can modify the surface properties of materials, making them more hydrophobic. This property is utilized in various applications, including the stabilization of emulsions and the functionalization of nanoparticles .

Comparison with Similar Compounds

  • Octadecylamine (C18H39N)
  • Hexadecylamine (C16H35N)
  • Dodecylamine (C12H27N)

Comparison: N-Octyldecylamine is unique due to its longer carbon chain compared to similar compounds like hexadecylamine and dodecylamine. This longer chain imparts greater hydrophobicity and stability, making it more effective in applications requiring strong surface modification and stabilization .

Properties

CAS No.

50602-85-2

Molecular Formula

C18H39N

Molecular Weight

269.5 g/mol

IUPAC Name

N-octyldecan-1-amine

InChI

InChI=1S/C18H39N/c1-3-5-7-9-11-12-14-16-18-19-17-15-13-10-8-6-4-2/h19H,3-18H2,1-2H3

InChI Key

UBBUHNHUKKIQAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCCCCCCCC

Origin of Product

United States

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